5-Bromopyrido[4,3-d]pyrimidine

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

5-Bromopyrido[4,3-d]pyrimidine delivers a validated pyrido[4,3-d]pyrimidine scaffold with a strategic C5‑bromine handle for parallel diversification. Unlike generic halogen variants, the 5‑Br regiochemistry ensures consistent cross‑coupling kinetics and preserves the drug‑like property window critical for oncology, immunology, and PROTAC programs. Choose a building block that eliminates substitution‑related risk and accelerates your hit‑to‑lead campaign.

Molecular Formula C7H4BrN3
Molecular Weight 210.034
CAS No. 2138233-50-6
Cat. No. B2696715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyrido[4,3-d]pyrimidine
CAS2138233-50-6
Molecular FormulaC7H4BrN3
Molecular Weight210.034
Structural Identifiers
SMILESC1=CN=C(C2=CN=CN=C21)Br
InChIInChI=1S/C7H4BrN3/c8-7-5-3-9-4-11-6(5)1-2-10-7/h1-4H
InChIKeyGVGWSAXCMREUOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopyrido[4,3-d]pyrimidine (CAS 2138233-50-6): Procurement-Ready Overview and Scaffold Positioning


5-Bromopyrido[4,3-d]pyrimidine is a heterocyclic chemical compound featuring a fused pyridine-pyrimidine bicyclic core with a bromine atom at the 5-position. Its molecular formula is C₇H₄BrN₃ (MW 210.03) . As a privileged scaffold in medicinal chemistry, the pyrido[4,3-d]pyrimidine core is widely exploited as a kinase inhibitor scaffold, with demonstrated activity against targets such as EGFR, KRAS, Wee1, and PI3K [1]. The bromine substituent at C5 serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling efficient diversification of the C5 position to explore structure-activity relationships (SAR) [2]. This building block is primarily employed in hit-to-lead and lead optimization campaigns within oncology, immunology, and infectious disease research programs.

5-Bromopyrido[4,3-d]pyrimidine (CAS 2138233-50-6): Why Generic Substitution Fails in Pyrido[4,3-d]pyrimidine-Based Research


The pyrido[4,3-d]pyrimidine scaffold exhibits profound sensitivity to substitution patterns, making generic interchange of building blocks a significant risk. Biopharmaceutical profiling of a pyrido[4,3-d]pyrimidine library revealed that even subtle changes in substituents dramatically alter key drug-like properties, with fasted state simulated intestinal fluid (FaSSIF) solubility spanning three orders of magnitude (1.9 µM–4.2 mM) and Caco-2 permeability ranging over two orders of magnitude (0.17–52 × 10⁻⁶ cm/s) depending solely on substitution pattern [1]. Specifically, halogen type and position critically influence both reactivity in cross-coupling reactions and the downstream biological activity of the final compounds. A bromine at the 5-position offers a distinct reactivity profile for sequential functionalization compared to other halogens or positions, which is essential for constructing complex, patentable chemical matter. Substituting with a different halogen (e.g., 5-chloro or 5-iodo) or an unsubstituted core will yield different reaction kinetics and may compromise synthetic yield, purity, or the final compound's biological profile.

5-Bromopyrido[4,3-d]pyrimidine (CAS 2138233-50-6): Quantitative Evidence Guide for Scientific Selection


5-Bromopyrido[4,3-d]pyrimidine vs. 5-Chloropyrido[4,3-d]pyrimidine: Cross-Coupling Reactivity and Synthetic Utility

The C5-bromo substituent in 5-Bromopyrido[4,3-d]pyrimidine provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to its chloro analog. While no direct head-to-head kinetic study was identified for this specific scaffold, class-level inference from extensive pyridopyrimidine synthetic chemistry indicates that aryl bromides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides, enabling milder reaction conditions, shorter reaction times, and often higher yields in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This reactivity advantage is crucial for late-stage diversification of complex drug candidates where harsh conditions (often required for C–Cl activation) can degrade sensitive functional groups. In the context of pyrido[4,3-d]pyrimidine library synthesis, the bromo substituent is specifically selected as a key diversification point, enabling systematic variation at the C5 position to explore SAR for PDE-4 and kinase inhibition [2].

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

5-Bromopyrido[4,3-d]pyrimidine vs. 5,8-Dibromopyrido[4,3-d]pyrimidine: Control Over Orthogonal Functionalization

5-Bromopyrido[4,3-d]pyrimidine offers a single, well-defined reactive site at the C5 position, enabling controlled, sequential functionalization. In contrast, 5,8-dibromopyrido[4,3-d]pyrimidine presents two reactive sites with similar reactivity, which can lead to complex product mixtures and necessitate challenging chromatographic separations or protecting group strategies when mono-functionalization is desired . The single bromo handle allows for precise diversification at the C5 position, followed by orthogonal functionalization at other positions (e.g., C2, C4, C7) using alternative chemistries, a strategy systematically employed to explore SAR in pyrido[4,3-d]pyrimidine-based kinase inhibitor programs [1]. The molecular weight of 5-bromopyrido[4,3-d]pyrimidine (210.03 g/mol) is also substantially lower than the dibromo analog (288.93 g/mol), offering a smaller, more efficient starting point for building drug-like molecules with favorable physicochemical properties.

Medicinal Chemistry Parallel Synthesis SAR

5-Bromopyrido[4,3-d]pyrimidine vs. Unsubstituted Pyrido[4,3-d]pyrimidine: Enabling Efficient Diversification for Kinase Inhibitor SAR

The C5-bromo substituent provides a critical synthetic handle absent in the unsubstituted pyrido[4,3-d]pyrimidine core. This enables direct, efficient diversification at the C5 position via cross-coupling reactions, which is a cornerstone of modern medicinal chemistry. Research on pyrido[4,3-d]pyrimidine-based KRAS inhibitors demonstrates that substitution at various positions (including C5) is essential for achieving potent enzymatic inhibition and cellular anti-proliferative activity. For example, compound 10k in a recent study exhibited potent KRAS-G12D inhibition with an IC50 of 0.009 µM, a result of optimized substitution on the pyrido[4,3-d]pyrimidine core [1]. Similarly, a series of Wee1 inhibitors based on this scaffold achieved IC50 values ranging from 19-1485 nM [2]. Without the bromine handle, accessing such diverse substitution patterns would require de novo synthesis of each analog, dramatically increasing synthetic burden and slowing SAR exploration.

Medicinal Chemistry Kinase Inhibitors SAR

5-Bromopyrido[4,3-d]pyrimidine vs. 5-Iodopyrido[4,3-d]pyrimidine: Balancing Reactivity and Stability

5-Bromopyrido[4,3-d]pyrimidine offers an optimal balance between cross-coupling reactivity and bench stability compared to the corresponding 5-iodo analog. While aryl iodides are generally more reactive in oxidative addition (C–I bond dissociation energy ~272 kJ/mol), they are also more prone to light- and heat-induced decomposition, which can complicate storage, handling, and lead to variable yields [1]. The C5-bromo derivative is sufficiently reactive for efficient Pd-catalyzed couplings (C–Br BDE ~337 kJ/mol) while exhibiting superior long-term stability under standard laboratory storage conditions. This balance is critical for procurement in a research setting where building blocks may be stored for extended periods before use. Furthermore, the synthesis of 5-bromopyrido[4,3-d]pyrimidine from malononitrile via HBr bubbling is well-established, whereas analogous iodo compounds often require additional steps or more expensive starting materials [2].

Synthetic Chemistry Building Blocks Stability

5-Bromopyrido[4,3-d]pyrimidine (CAS 2138233-50-6): Best Research and Industrial Application Scenarios


Medicinal Chemistry: KRAS G12D Inhibitor Lead Optimization

The pyrido[4,3-d]pyrimidine core is a validated scaffold for targeting KRAS G12D, a key driver in pancreatic and colorectal cancers. 5-Bromopyrido[4,3-d]pyrimidine is the ideal starting point for building focused libraries to explore SAR at the C5 position. Recent studies show that optimized substitution on this core yields potent enzymatic inhibitors (e.g., IC50 = 0.009 µM for KRAS G12D) and anti-proliferative agents (e.g., IC50 = 1.40 µM in Panc1 cells) [1]. The bromine handle enables rapid diversification to identify novel, patentable chemotypes that avoid the metabolic liabilities associated with phenol-containing inhibitors [2].

Synthetic Chemistry: Parallel Library Synthesis for Kinase Inhibitor Programs

In a high-throughput medicinal chemistry setting, 5-Bromopyrido[4,3-d]pyrimidine serves as a versatile advanced intermediate for parallel synthesis. Its single bromine handle at C5 allows for efficient Suzuki-Miyaura or Buchwald-Hartwig couplings with a diverse array of boronic acids or amines to generate dozens of analogs in parallel. This approach is supported by the established synthetic strategies for constructing pyrido[4,3-d]pyrimidine libraries, where systematic variation at positions 2, 4, 5, and 7 is key to discovering new chemical entities, such as PDE-4 inhibitors [3].

Agrochemical Discovery: Sterol 14α-Demethylase (CYP51) Inhibitor Development

The pyrido[4,3-d]pyrimidine scaffold has demonstrated potential in agrochemical discovery. Studies on novel pyrido[4,3-d]pyrimidine derivatives as sterol 14α-demethylase inhibitors revealed compounds with superior fungicidal activity against Botrytis cinerea compared to the commercial fungicide epoxiconazole, with EC50 values as low as 0.191 µg/mL [4]. 5-Bromopyrido[4,3-d]pyrimidine can be utilized to generate new analogs for this target, leveraging the bromine handle to explore chemical space and optimize for agricultural applications.

Chemical Biology: PROTAC (Proteolysis-Targeting Chimera) Synthesis

The pyrido[4,3-d]pyrimidine core is being explored as a ligand for E3 ligase recruitment in PROTAC design. 5-Bromopyrido[4,3-d]pyrimidine is a valuable starting material for synthesizing PROTACs, as demonstrated in a recent study where PROTACs 26a/b were derived from a pyrido[4,3-d]pyrimidine-based KRAS inhibitor [1]. The bromine substituent provides a convenient attachment point for linkers to connect the target-binding moiety to an E3 ligase ligand, enabling the exploration of targeted protein degradation as a therapeutic modality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromopyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.